molecular formula C12H12F5NO B14030271 (Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

Cat. No.: B14030271
M. Wt: 281.22 g/mol
InChI Key: CQVUQQBKUBLHIZ-DVZOWYKESA-N
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Preparation Methods

The synthesis of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves the reaction of valeraldehyde with pentafluorophenylmethylhydroxylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Valeraldehyde-O-pentafluorophenylmethyl-oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Valeraldehyde-O-pentafluorophenylmethyl-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared to other similar compounds such as:

These compounds share similar structural features but differ in the length of the aldehyde chain and the presence of additional functional groups. Valeraldehyde-O-pentafluorophenylmethyl-oxime is unique due to its specific combination of a pentafluorophenyl group and a valeraldehyde-derived oxime, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H12F5NO

Molecular Weight

281.22 g/mol

IUPAC Name

(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5-

InChI Key

CQVUQQBKUBLHIZ-DVZOWYKESA-N

Isomeric SMILES

CCCC/C=N\OCC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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